molecular formula C11H13N3S2 B2819723 5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 302566-89-8

5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No. B2819723
M. Wt: 251.37
InChI Key: ZRMFFRHXTHQLBG-UHFFFAOYSA-N
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Description

The compound “5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine” is a chemical compound that is part of a collection of rare and unique chemicals1. It is important to note that the data for this compound is not collected analytically, and the buyer assumes responsibility for confirming the product’s identity and/or purity1.



Synthesis Analysis

The synthesis of similar compounds has been carried out effectively with the use of ultrasound2. The reactions for both syntheses have been proposed2. However, specific synthesis methods for “5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine” are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine” is not explicitly mentioned in the search results. However, related compounds such as “2- (5- ( (2,5-DIMETHYLBENZYL)THIO)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)PYRAZINE” have a linear formula of C17H19N5S3.



Chemical Reactions Analysis

Specific chemical reactions involving “5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine” are not readily available in the literature. However, triazoles, which are five-membered heterocycles with two carbon and three nitrogen atoms, are known to bind readily in biological systems with a variety of enzymes and receptors4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine” are not explicitly mentioned in the search results. However, related compounds such as “2- (5- ( (2,5-DIMETHYLBENZYL)THIO)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)PYRAZINE” have a molecular weight of 325.4383.


Scientific Research Applications

1. Urease Inhibitory Activity

  • Methods of Application: The compound was synthesized and evaluated in vitro for its urease inhibitor activities. The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .
  • Results or Outcomes: The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM. This is significantly lower than the IC50 values of standard inhibitors thiourea and hydroxyurea, which were 22.00 and 100.00 µM, respectively .

2. Antimicrobial Activity

  • Methods of Application: The compounds were synthesized and then tested in vitro against various strains of bacteria and fungi. The exact methods of synthesis and testing would depend on the specific compound and the microorganisms being targeted .
  • Results or Outcomes: The synthesized compounds showed antimicrobial activity, although the exact results would depend on the specific compound and the microorganisms being targeted .

3. Synthesis of New Series of 1,3,4-Thiadiazole Derivatives

  • Methods of Application: The compounds were synthesized using a variety of chemical reactions. The exact methods of synthesis would depend on the specific compound being synthesized .
  • Results or Outcomes: The synthesized compounds were successfully produced, although the exact results would depend on the specific compound being synthesized .

Safety And Hazards

Future Directions

The future directions for research on “5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine” are not explicitly mentioned in the search results. However, there are numerous future directions for research on related compounds, and it is anticipated that there will be continued exploration of these compounds and their potential applications in various fields5.


properties

IUPAC Name

5-[(2,4-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-7-3-4-9(8(2)5-7)6-15-11-14-13-10(12)16-11/h3-5H,6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMFFRHXTHQLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine

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